Brevinin-2Ra is isolated from the skin of the Rana species, specifically noted for its presence in amphibian skin secretions. These secretions serve as a defense mechanism against pathogens and predators, highlighting the ecological role of these peptides in their natural habitat.
Brevinin-2Ra is classified as an antimicrobial peptide (AMP) within the larger context of host defense peptides. AMPs are characterized by their ability to disrupt microbial membranes and modulate immune responses. The brevinin family is distinguished by its unique amino acid composition and structural features that contribute to its biological functions.
The synthesis of Brevinin-2Ra can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
For SPPS, protecting groups are used to prevent unwanted reactions during synthesis. Once the peptide is synthesized, it undergoes cleavage from the resin and deprotection to yield the final product. In recombinant methods, after expression, the peptide is purified using chromatography techniques such as affinity or reverse-phase chromatography.
Brevinin-2Ra exhibits a characteristic structure typical of many antimicrobial peptides, often comprising a combination of α-helices and β-sheets that contribute to its amphipathic nature. This structural configuration is crucial for its interaction with lipid membranes.
The molecular formula for Brevinin-2Ra is typically represented as C₁₉H₂₉N₄O₄S, with a molecular weight of approximately 405 Da. The specific sequence and structural conformation can vary slightly depending on the source frog species.
Brevinin-2Ra participates in various biochemical interactions that are essential for its antimicrobial activity. These include:
The mechanism of action involves electrostatic interactions between the positively charged residues of Brevinin-2Ra and negatively charged components of microbial membranes, facilitating binding and subsequent disruption.
The mechanism by which Brevinin-2Ra exerts its effects involves several steps:
Studies have shown that Brevinin-2Ra exhibits selective toxicity towards cancer cells while sparing normal cells, making it an attractive candidate for therapeutic applications.
Brevinin-2Ra is typically a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under various pH conditions, which is advantageous for pharmaceutical formulations.
The peptide displays significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Its stability can be influenced by factors such as temperature and ionic strength.
Relevant data indicate that Brevinin-2Ra maintains over 90% activity after exposure to physiological conditions, suggesting potential for therapeutic use.
Brevinin-2Ra has several promising applications in scientific research and medicine:
Brevinin-2Ra belongs to the Brevinin superfamily of antimicrobial peptides (AMPs), initially isolated from the skin secretions of Rana brevipoda porsa (reclassified as Pelophylax porosus) in 1992 [1] [7]. This superfamily comprises two primary subfamilies: Brevinin-1 (24 residues) and Brevinin-2 (33–34 residues), distinguished by length variations and structural motifs. Brevinin-2Ra is categorized under Brevinin-2 due to its characteristic C-terminal "Rana box" – a disulfide-bridged cyclic heptapeptide (Cys-Lys-Xaa₄-Cys) that stabilizes its tertiary structure [1] [5]. Despite low sequence conservation across species (<20% amino acid identity), four residues (Lys⁷, Cys²⁷, Lys²⁸, Cys³³) remain invariant in Brevinin-2 peptides, suggesting functional indispensability [1] [4]. The superfamily exemplifies gene duplication events, with over 350 isoforms documented in the Database of Anuran Defense Peptides (DADP) [1] [7]. Unlike Brevinin-1, Brevinin-2 peptides are absent in North American ranids, indicating a geographically restricted evolutionary radiation [7] [10].
Table 1: Conserved Domains in Brevinin Superfamily
Feature | Brevinin-1 | Brevinin-2 |
---|---|---|
Length | ~24 residues | ~33–34 residues |
Conserved Residues | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ | Lys⁷, Cys²⁷, Lys²⁸, Cys³³ |
C-Terminal Motif | Rana box (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) | Rana box (Cys-Lys-Xaa₄-Cys) |
Amphipathic α-Helix | Yes (N-terminal) | Yes (N-terminal) |
Hemolytic Activity | Moderate-High | Low-Moderate |
Brevinin-2Ra's phylogenetic lineage reflects adaptive diversification within Ranidae. Comparative analyses of AMP precursors reveal that Brevinin-2 shares a common ancestral gene with temporin, esculentin, and palustrin families, evidenced by conserved signal peptides and acidic propiece domains [1] [8]. Multilocus phylogenies demonstrate that Brevinin-2Ra orthologs cluster by geographic origin rather than species taxonomy. For example:
Table 2: Phylogenetic Distribution of Brevinin-2 Homologs
Frog Species (Current Classification) | Brevinin-2 Variant | Geographic Region | Key Antimicrobial Targets |
---|---|---|---|
Pelophylax porosus (formerly R. brevipoda porsa) | Brevinin-2Ra (prototype) | Japan | Broad-spectrum (Gram±, fungi) |
Pelophylax nigromaculatus | Brevinin-2PN | East Asia | Staphylococcus aureus, wound pathogens |
Sylvirana guentheri | Brevinin-2GHk | China | Escherichia coli, Klebsiella pneumoniae |
Rana pirica | Brevinin-2PRa-e | Hokkaido, Japan | Pseudomonas aeruginosa (biofilm-resistant) |
The genomic architecture of Brevinin-2Ra precursors follows a tripartite organization: a signal peptide (22 residues), an acidic propiece (20–25 residues), and the mature peptide (33–37 residues) [1] [8]. Whole-genome comparisons reveal:
Table 3: Genomic Features of Brevinin-2 Homologs
Genomic Feature | Characteristics | Functional Implication |
---|---|---|
Precursor Structure | Signal peptide (22 aa) + Acidic propiece (20–25 aa) + Mature peptide (33–37 aa) | Facilitates peptide folding and secretion |
Exon-Intron Organization | 2–3 exons; mature peptide encoded by exon 2 | Enables hypervariability via exon shuffling |
Selection Pressure (dN/dS) | dN/dS >1 on mature peptide domain | Positive selection for antimicrobial innovation |
Developmental Regulation | Upregulated during metamorphosis | Aligns with skin barrier maturation |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8